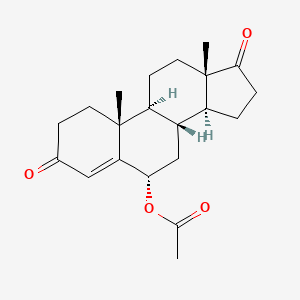

6alpha-Acetoxy-4-androstene-3,17-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(6S,8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |

InChI |

InChI=1S/C21H28O4/c1-12(22)25-18-11-14-15-4-5-19(24)21(15,3)9-7-16(14)20(2)8-6-13(23)10-17(18)20/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15-,16-,18-,20+,21-/m0/s1 |

InChI Key |

WGJULUODXUVWJZ-ZYVPZICASA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 6α Acetoxy 4 Androstene 3,17 Dione

Total Synthesis Approaches to the Androst-4-ene-3,17-dione Core

Strategies for constructing the androst-4-ene-3,17-dione core from simple acyclic or monocyclic precursors typically involve sequential ring-forming reactions (annulations) and stereochemical manipulations. nih.gov However, due to the ready availability of natural steroids as starting materials, total synthesis is not the preferred method for producing simple androstane (B1237026) derivatives like androstenedione (B190577) or its functionalized analogues for research or commercial purposes. mdpi.com Semisynthesis from abundant steroidal precursors is far more practical and cost-effective.

Semisynthesis from Precursor Steroids (e.g., Androstenedione)

The most common and practical approach to preparing 6α-acetoxy-4-androstene-3,17-dione is through the chemical modification of readily available precursor steroids, such as Androstenedione (AD) or Dehydroepiandrosterone (DHEA). DHEA can be efficiently converted to androstenedione via oxidation and isomerization. dtu.dk The semisynthetic route from androstenedione involves the specific introduction of the desired functionality at the C-6 position.

Introducing an oxygen function at the C-6 position of the androst-4-ene-3,17-dione scaffold is the critical step. The C-6 position is allylic to the C-4/C-5 double bond, making it susceptible to oxidation.

A common strategy involves the direct allylic oxidation of the 4-en-3-one system. Reagents such as chromium trioxide in combination with tert-butyl hydroperoxide (TBHP) have been used for the allylic oxidation of related steroidal enones, such as cholest-4-en-3-one, to yield the corresponding 4-ene-3,6-dione. researchgate.net This method can be applied to androstenedione to produce 4-androstene-3,6,17-trione, a key intermediate. An efficient one-pot synthesis using a modified Jones oxidation has been reported to convert steroidal 5-en-3β-ols into 4-ene-3,6-diones in high yields (77-89%). nih.gov

An alternative route begins with a precursor like DHEA, which has a double bond at C-5. The synthesis can proceed through the formation of a 5α,6α-epoxide using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net Subsequent acid-catalyzed opening of this epoxide can lead to intermediates that can be converted to the 6-oxygenated product.

Once the 6-keto intermediate (4-androstene-3,6,17-trione) is obtained, the next step is the stereoselective reduction of the C-6 ketone to the corresponding 6α-alcohol. The stereochemical outcome of this reduction is critical. The α-face (bottom face) of the steroid is generally less sterically hindered than the β-face (top face, where the C-19 methyl group resides). Therefore, reduction with sterically demanding hydride reagents tends to favor attack from the α-face, yielding the 6β-alcohol.

Achieving the desired 6α-hydroxy configuration requires careful selection of the reducing agent and reaction conditions to favor axial attack from the more hindered β-face. While challenging, specific conditions or enzymatic reductions can achieve this stereoselectivity. mdpi.com The stereospecificity of hydroxysteroid dehydrogenases (HSDHs), for example, is known to be related to the substrate's binding orientation within the enzyme's active site. mdpi.com Chemical methods for stereoselective ketone reduction are also an area of active research.

Following the successful stereoselective reduction to 6α-hydroxy-4-androstene-3,17-dione, the final step is a straightforward acetylation. This is typically accomplished by treating the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine, to yield the target compound, 6α-acetoxy-4-androstene-3,17-dione.

Preparation of Labeled 6α-Acetoxy-4-androstene-3,17-dione Analogues for Research Probes

Isotopically labeled steroids are invaluable tools in biomedical research, serving as internal standards for highly accurate and sensitive quantification by mass spectrometry and as tracers for metabolic studies. medchemexpress.com The incorporation of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) does not alter the molecule's chemical properties, making them ideal for such applications.

The synthesis of a labeled version of 6α-acetoxy-4-androstene-3,17-dione can be achieved by several methods. One approach is to use a labeled acetylating agent, such as [²H₃]-acetyl chloride, in the final step of the synthesis. This would introduce the isotopic label specifically onto the acetoxy group.

Alternatively, the steroid backbone itself can be labeled. A unified total synthesis route for preparing 18,18,18-d₃ and 19,19,19-d₃ labeled versions of testosterone (B1683101) and androstenedione has been reported. nih.gov Using such a labeled androstenedione precursor in the semisynthetic pathway described above would yield the correspondingly labeled 6α-acetoxy derivative. These labeled analogues are crucial for pharmacokinetic studies and for elucidating the metabolic fate of the parent compound in biological systems. nih.gov

Synthetic Modifications and Exploration of Novel Derivatives for Structure-Activity Relationship Studies

Modifying the structure of 6α-acetoxy-4-androstene-3,17-dione and synthesizing related derivatives is a key strategy for probing structure-activity relationships (SAR), particularly in the context of enzyme inhibition. The C-6 position of the androstane nucleus has been a frequent target for modification in the development of aromatase inhibitors, which are used in the treatment of estrogen-dependent cancers. nih.govresearchgate.net

Studies have shown that the active site of aromatase has a hydrophobic pocket in the region corresponding to the C-6 position of the substrate. acs.orgnih.gov This allows for the accommodation of various substituents. A range of 6-substituted androst-4-ene derivatives have been synthesized and evaluated, providing detailed SAR insights. nih.gov

Key findings from these studies include:

Alkyl Substituents: Both 6α- and 6β-alkyl groups have been explored. The inhibitory potency (measured by the inhibition constant, Kᵢ) is sensitive to the size and orientation of the alkyl chain. For instance, 6α-methyl and 6α-ethyl derivatives were found to be potent inhibitors of aromatase. nih.gov

Oxygenated Functions: The nature of the oxygenated group at C-6 significantly impacts activity. Derivatives with 6α-hydroxy, 6α-methoxy, and 6α-acetoxy groups have been shown to be powerful competitive inhibitors of human placental aromatase. nih.gov The binding pocket appears to tolerate a polar hydroxy group better at the 6β-position than at the 6α-position. nih.gov

Stereochemistry: The stereochemistry at C-6 is crucial. In many cases, 6α-substituted steroids show different binding affinities and inhibitory potencies compared to their 6β-isomers. For alkyl substituents, 6α-isomers generally showed higher affinity for aromatase than the corresponding 6β-isomers. nih.gov

The data from these studies allow for the rational design of new, potentially more potent and selective inhibitors. nih.gov

Table 1: Inhibitory Activity of C-6 Substituted Androst-4-en-17-one Analogs against Human Placental Aromatase Data sourced from studies on 3-deoxy analogs, which provide strong SAR insights applicable to the 4-en-3-one series.

| Compound (C-6 Substituent) | Stereochemistry | Inhibition Constant (Kᵢ, nM) |

|---|---|---|

| Methyl | α | 3.1 |

| Methyl | β | 5.3 |

| Ethyl | α | 12 |

| Ethyl | β | 28 |

| Hydroxy | α | 24 |

| Hydroxy | β | 6.0 |

| Acetoxy | α | 24 |

| Acetoxy | β | 14 |

| Methoxy | α | 24 |

| Methoxy | β | 21 |

Optimization of Synthetic Yields and Purity for Research Applications

Maximizing the yield and purity of synthetic compounds is essential for obtaining reliable data in biological and chemical research. azom.com For the synthesis of 6α-acetoxy-4-androstene-3,17-dione, several general and specific strategies can be employed.

General laboratory techniques for improving yield include the use of high-purity, dry reagents and solvents, performing reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen or moisture, and careful monitoring of the reaction progress using methods like thin-layer chromatography (TLC). rochester.edu

For the specific steps in this synthesis:

Oxidation: The yield of the allylic oxidation to the 6-keto intermediate can be optimized by screening different catalysts (e.g., various chromium, ruthenium, or bismuth compounds) and oxidants (e.g., TBHP, m-CPBA) and adjusting reaction parameters like temperature and time. researchgate.net

Reduction: The stereoselectivity and yield of the 6-keto reduction are highly dependent on the choice of reducing agent and solvent. A screening of various hydride reagents (from simple borohydrides to more complex, sterically hindered reagents) is necessary to find the optimal conditions that maximize the formation of the desired 6α-alcohol over the 6β-epimer.

Purification: Rigorous purification is critical, especially for separating diastereomers (the 6α and 6β alcohols), which may have very similar physical properties. Flash column chromatography is a standard method for purification. For research-grade material requiring very high purity, recrystallization or preparative high-performance liquid chromatography (HPLC) may be necessary. The use of modern equipment like Agitated Nutsche Filter Dryers (ANFD) can also improve efficiency and minimize product loss during isolation and drying in larger-scale preparations. azom.com

By systematically optimizing each step and employing advanced purification techniques, 6α-acetoxy-4-androstene-3,17-dione can be prepared with the high yield and purity required for detailed research applications.

Biosynthesis and Enzymatic Transformations of 6α Acetoxy 4 Androstene 3,17 Dione in Model Systems

Proposed Pathways for Natural Occurrence of 6α-Acetylated Steroids

The natural occurrence of acetylated steroids, including 6α-acetoxy derivatives, is a subject of ongoing research. While steroids are abundant in eukaryotes, their acetylated forms are less common. nih.govwikipedia.org The biosynthesis of the core steroid nucleus begins with precursors like acetyl-CoA, leading to the formation of cholesterol, which is then converted to various steroid hormones. wikipedia.orgbritannica.com

The existence of steroid esters, specifically acetates, has been documented. However, researchers must exercise caution, as these compounds can sometimes be produced as artifacts during laboratory isolation and extraction processes, particularly when ethyl acetate (B1210297) is used as a solvent. oup.com Nevertheless, enzymatic acetylation is a known biological process. For instance, a highly regio- and stereo-selective acetyltransferase, AmAT19, has been identified in Astragalus membranaceus, which is capable of catalyzing the 6α-OH acetylation of various steroids. rsc.org This discovery lends credence to the possibility of naturally occurring 6α-acetylated steroids through specific enzymatic pathways in certain organisms.

Microbial Biotransformations of Androstene Precursors yielding 6α-oxy/acetoxy compounds

Microbial systems are widely utilized for steroid biotransformations due to their high specificity and efficiency. nih.govdtu.dk The synthesis of 6α-acetoxy-4-androstene-3,17-dione in these systems is typically a two-step process: an initial hydroxylation of an androstene precursor at the 6α-position, followed by an acetylation step.

A diverse range of filamentous fungi has been screened for their ability to modify androstenedione (B190577) (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov Various fungal genera, including Aspergillus, Curvularia, and Gibberella, are known to hydroxylate the steroid nucleus at different positions. researchgate.net Specifically, the hydroxylation at the C-6 position is a critical step. While direct microbial 6α-acetylation is not extensively documented, the formation of the necessary precursor, 6α-hydroxyandrost-4-ene-3,17-dione, is well-established. This hydroxylation is typically catalyzed by microbial cytochrome P450 monooxygenases.

The subsequent acetylation of the 6α-hydroxyl group would require an acetyltransferase enzyme. Although specific microbial enzymes for this exact reaction on androstenedione are not prominently cited, the principle of microbial acylation of steroids is established, making this a plausible biosynthetic route in engineered or naturally equipped microorganisms. rsc.org

The products of microbial biotransformation are typically isolated and characterized using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to separate the various metabolites, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are employed to confirm their structures. nih.gov

In the biotransformation of androstenedione, the primary hydroxylated product of interest is 6α-hydroxyandrost-4-ene-3,17-dione. Other common products resulting from microbial action include derivatives hydroxylated at other positions (e.g., 7α, 11α, 14α) and products of reduction at the C-17 position or dehydrogenation at the C-1 position. nih.govresearchgate.net

| Microorganism | Precursor | Major Products | Reference |

|---|---|---|---|

| Curvularia lunata | Androst-4-ene-3,17-dione | 11α-Hydroxyandrost-4-ene-3,17-dione, Androsta-1,4-diene-3,17-dione | researchgate.net |

| Gibberella fujikuroi | Androst-4-ene-3,17-dione | 11α-Hydroxyandrost-4-en-3,17-dione, Androst-1,4-dien-3,17-dione, 11α,17β-Dihydroxyandrost-4-en-3-one | researchgate.net |

| Various Ascomycota and Zygomycota strains | Androst-4-ene-3,17-dione (AD) | 7α-, 7β-, 11α-, and 14α-hydroxylated derivatives; 17β-reduced and 1(2)-dehydrogenated androstanes | nih.gov |

In Vitro Mammalian Enzymatic Conversions of Androstenedione and Related Steroids

In mammalian systems, the metabolism of androstenedione is a key part of androgen and estrogen biosynthesis. The enzymatic machinery for hydroxylation, oxidation, and acetylation of the steroid nucleus is present, primarily in the liver and other steroidogenic tissues.

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in steroid metabolism, including the hydroxylation of androstenedione. mdpi.com The hydroxylation of androstenedione at the C-6 position is a known metabolic pathway. While 6β-hydroxylation is more commonly studied as a marker for P450 3A4 activity, 6α-hydroxylation also occurs. nih.gov

A distinct saturated steroid 6α-hydroxylase enzyme system, different from the P450 enzymes that catalyze the 6α-hydroxylation of Δ4-3-ketosteroids, has been identified in extrahepatic human tissues. nih.gov This enzyme is responsible for the 6α-hydroxylation of saturated pregnanes and demonstrates the diversity of enzymes involved in steroid C-6 modification. nih.gov The liver microsomal P450 system can hydroxylate androstenedione at multiple sites, contributing to its primary and secondary metabolism. acs.org

| Enzyme Family | Specific Enzyme (Example) | Function | Substrate (Example) | Reference |

|---|---|---|---|---|

| Cytochrome P450 | P450 3A4 | Catalyzes 6β-hydroxylation | Androstenedione, Testosterone (B1683101) | nih.gov |

| Steroid Hydroxylase | Saturated steroid 6α-hydroxylase | Catalyzes 6α-hydroxylation of saturated steroids | 5α-pregnan-3β-ol-20-one | nih.gov |

| Cytochrome P450 | CYP105D18 (Bacterial model) | Predicted to hydroxylate at C-6 and C-7 | Androstenedione | asm.org |

The metabolic fate of 6α-acetoxy-4-androstene-3,17-dione in mammalian systems involves both the potential for hydrolysis of the acetate ester and the pathways for its formation via acetylation.

Hydrolysis: Steroid esters, including acetates, are susceptible to enzymatic hydrolysis. oup.com This reaction, which cleaves the ester bond to yield the corresponding alcohol (6α-hydroxyandrost-4-ene-3,17-dione) and acetic acid, can be catalyzed by various esterases. researchgate.net The hydrolysis of steroid conjugates is a common step in steroid metabolism and excretion. nih.govoup.com

Acetylation: The formation of the acetate ester from the 6α-hydroxy precursor is an acetylation reaction. This post-translational modification is a regulatory mechanism for various cellular processes. nih.gov In the context of steroids, acetylation can be mediated by histone acetyltransferases (HATs) like p300 and p/CAF, which are known to acetylate receptors for steroid hormones. nih.gov While these enzymes primarily target proteins, the existence of specific acetyltransferases for small molecules like steroids is established. The discovery of enzymes like the 6α-OH specific acetyltransferase AmAT19 in plants provides a strong precedent for similar enzymatic capabilities in mammalian systems, which would be responsible for the conversion of 6α-hydroxyandrost-4-ene-3,17-dione to its acetylated form. rsc.org

Identification of Precursors and Metabolites (e.g., 6α-hydroxyandrostenedione)

The biosynthesis and enzymatic transformation of 6α-acetoxy-4-androstene-3,17-dione in model systems involve key precursors and intermediate metabolites. The primary precursor identified in these pathways is androst-4-ene-3,17-dione, which undergoes hydroxylation to form 6α-hydroxyandrostenedione. This hydroxylated intermediate is then believed to undergo acetylation to yield the final compound.

The initial and most critical step in the formation of 6α-acetoxy-4-androstene-3,17-dione is the microbial hydroxylation of androst-4-ene-3,17-dione (AD). This biotransformation is carried out by various microorganisms, particularly filamentous fungi. These microbes possess cytochrome P450 monooxygenases that can introduce a hydroxyl group at the 6α position of the steroid nucleus. This reaction is a key example of the regio- and stereospecificity that can be achieved through biocatalysis.

Several fungal species have been identified for their ability to perform this 6-hydroxylation. For instance, species from the genera Rhizopus and Aspergillus are known for their steroid hydroxylation capabilities. nih.govnih.gov The mechanism of this microbial hydroxylation is thought to involve the enol form of the Δ4-3-ketone substrate. cdnsciencepub.comresearchgate.net

Following the formation of 6α-hydroxyandrostenedione, the subsequent step is the acetylation of the 6α-hydroxyl group. While direct microbial acetylation of 6α-hydroxyandrostenedione to 6α-acetoxy-4-androstene-3,17-dione is not extensively documented in the literature, the enzymatic basis for such a reaction is known. A highly regio- and stereo-selective acetyltransferase, AmAT19, has been discovered in Astragalus membranaceus. This enzyme has been shown to catalyze the 6α-OH acetylation of various steroids. This finding suggests a plausible enzymatic route for the conversion of 6α-hydroxyandrostenedione to its acetylated form. Furthermore, the bacterium Clostridium sporogenes has been found to selectively acetylate the 21-hydroxyl group of certain corticosteroids, demonstrating that microbial acetylation of steroids is a known biotransformation process. nih.gov

In addition to being a precursor, 6α-hydroxyandrostenedione is also recognized as a minor metabolite in steroid metabolism. researchgate.netresearchfloor.org Its presence and concentration can be important indicators in steroid profiling.

The biotransformation of androst-4-ene-3,17-dione by various fungal species often results in a mixture of hydroxylated and other modified products. The table below summarizes the metabolites identified in several studies involving the microbial transformation of androst-4-ene-3,17-dione.

| Microorganism | Substrate | Metabolite(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Aspergillus sp. PTCC 5266 | Androst-4-ene-3,17-dione (AD) | 11α-hydroxy-AD | 86 | nih.gov |

| Aspergillus nidulans | Androst-4-ene-3,17-dione (AD) | 11α-hydroxy-AD, 7β-hydroxy-AD | 65, 18 | nih.gov |

| Fusarium oxysporum | Androst-4-ene-3,17-dione (AD) | 14α-hydroxy-AD, Testosterone | 38, 12 | nih.gov |

| Fusarium solani | Androst-4-ene-3,17-dione (AD) | 11α-hydroxy-AD, Testosterone | 54, 14 | nih.gov |

| Fusarium fujikuroi | Androst-4-ene-3,17-dione (AD) | Testosterone | 42 | nih.gov |

| Botryosphaerica obtusa | Androst-4-ene-3,17-dione (AD) | 6β,7β-dihydroxyandrostenedione, 7α-hydroxyandrostenedione, 6β-hydroxyandrostenedione | Trace amounts and significant amounts respectively | nih.gov |

| Phycomyces blakesleeanus | Androst-4-ene-3,17-dione (AD) | Testosterone, 14α-hydroxytestosterone | Not specified | nih.gov |

Molecular Interactions and Biochemical Modulations Mediated by 6α Acetoxy 4 Androstene 3,17 Dione

In Vitro Steroid Receptor Binding and Activation Profiling

Detailed in vitro binding assays are crucial for determining the affinity of a steroid for its cognate receptors. While comprehensive data for 6α-Acetoxy-4-androstene-3,17-dione is limited, the binding characteristics of its parent compound and related structures provide foundational insights.

Direct experimental data on the binding affinity of 6α-Acetoxy-4-androstene-3,17-dione for the androgen receptor (AR) is not extensively documented in publicly available research. However, studies on its parent structure, 4-androstene-3,17-dione, demonstrate that it is capable of binding to the AR. researchgate.netresearchgate.net In competitive binding assays, 4-androstene-3,17-dione was shown to displace a fluorescent androgen from the AR ligand-binding domain, although with a significantly lower affinity than dihydrotestosterone (B1667394) (DHT). researchgate.net The dissociation constant (Kd) for 4-androstene-3,17-dione was determined to be approximately 648 nM, compared to about 10 nM for DHT, indicating a substantially weaker interaction. researchgate.net The introduction of a substituent at the C-6 position, such as the 6α-acetoxy group, would be expected to modify this binding affinity, though the specific quantitative impact remains to be elucidated through direct experimentation.

Comprehensive in vitro binding assays to determine the affinity of 6α-Acetoxy-4-androstene-3,17-dione for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) have not been reported. These receptors typically bind cortisol and aldosterone, respectively, and while cross-reactivity with other steroids can occur, specific data for this particular compound is absent. nih.govnih.gov Therefore, its capacity to bind to and modulate the activity of GR and MR is currently unknown.

Enzyme Modulation and Inhibition Kinetics (In Vitro Assays)

The most well-characterized molecular interactions of 6α-Acetoxy-4-androstene-3,17-dione and related compounds involve the modulation of key enzymes in steroid biosynthesis pathways.

Research has extensively investigated 6-substituted androst-4-ene-3,17-diones as inhibitors of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. nih.govnih.gov Studies on a series of 6α- and 6β-substituted analogs reveal that these compounds act as competitive inhibitors of human placental aromatase. nih.gov This mechanism involves the inhibitor competing with the natural substrate (androstenedione) for binding to the enzyme's active site.

The potency of this inhibition is influenced by the nature and stereochemistry of the substituent at the C-6 position. For instance, 6α-n-alkylated steroids demonstrate potent inhibitory activity, with Ki values (inhibition constants) in the low nanomolar range. nih.gov Generally, the 6β-isomers exhibit a higher affinity for the enzyme than their corresponding 6α-counterparts. nih.govnih.gov This suggests that the active site of aromatase contains a hydrophobic binding pocket that better accommodates a substituent on the β-face of the steroid at the C-6 position. nih.gov While the acetoxy group itself was not specifically tested in these series, the potent activity of other 6α-substituted compounds suggests that 6α-Acetoxy-4-androstene-3,17-dione likely functions as a competitive aromatase inhibitor.

| Compound (Substituent at C-6) | Stereochemistry | Inhibition Constant (Ki) in nM | Inhibition Type |

|---|---|---|---|

| Methyl | α | 12 | Competitive |

| Methyl | β | 3.1 | Competitive |

| Ethyl | α | 11 | Competitive |

| Ethyl | β | 1.4 | Competitive |

| n-Propyl | α | 6.2 | Competitive |

| n-Propyl | β | 1.6 | Competitive |

| n-Butyl | α | 7.1 | Competitive |

| n-Butyl | β | 2.9 | Competitive |

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). wikipedia.org While direct studies on the effect of 6α-Acetoxy-4-androstene-3,17-dione on 5α-reductase are lacking, research on the related isomer, 4-hydroxy-4-androstene-3,17-dione (Formestane), shows that it can inhibit the 5α-reduction of testosterone in human benign prostatic hyperplasia (BPH) tissue. nih.gov This inhibition reduces the formation of DHT from testosterone. nih.gov

It is important to note that these findings pertain to a 4-substituted analog, and the position and nature of the substituent can dramatically alter enzymatic interactions. Therefore, it cannot be concluded that 6α-Acetoxy-4-androstene-3,17-dione possesses similar 5α-reductase inhibitory activity without direct experimental verification. The modulation of 5α-reductase isozymes by 6-substituted androstenediones remains an area requiring further investigation.

Interaction with 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

The 17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a superfamily of enzymes pivotal in the biosynthesis and metabolism of steroid hormones. nih.govwikipedia.org These enzymes catalyze the final step in the synthesis of all androgens and estrogens by reducing 17-ketosteroids to their biologically active 17β-hydroxy forms, or conversely, by catalyzing the oxidation of 17β-hydroxysteroids to their less active 17-keto forms. nih.govwikipedia.org For instance, different isoforms of 17β-HSD are responsible for the conversion of 4-androstene-3,17-dione to testosterone, a critical reaction for androgen activity. mdpi.com

While direct enzymatic studies on the interaction between 6α-Acetoxy-4-androstene-3,17-dione and 17β-HSDs are not extensively documented in the available literature, the behavior of structurally similar 6-substituted androstenedione (B190577) derivatives provides a basis for inferring potential interactions. Research on a series of 6-substituted androst-4-ene analogs has demonstrated that modifications at the C-6 position are well-tolerated for binding to steroidogenic enzymes, particularly aromatase. nih.gov Specifically, androst-4-en-17-ones with a 6α-oxygenated function, such as a hydroxy or acetoxy group, have been identified as powerful competitive inhibitors of aromatase. nih.gov

Given that both aromatase and certain 17β-HSD isoforms act on androstenedione as a substrate, it is plausible that 6α-Acetoxy-4-androstene-3,17-dione could also interact with the active site of 17β-HSDs. The nature of this interaction, whether as a substrate, an inhibitor, or both, would depend on the specific isoform of 17β-HSD. Some androstenedione analogues have been shown to exhibit dual functionality, acting as competitive inhibitors of one steroidogenic enzyme while serving as a substrate for another.

The acetoxy group at the 6α-position could influence the binding affinity and catalytic processing of the steroid nucleus by 17β-HSD. The steric hindrance and electronic properties of this substituent would likely modulate the orientation of the steroid within the enzyme's active site, potentially impacting the efficiency of the reduction of the 17-keto group. Further enzymatic assays are necessary to fully elucidate the specific inhibitory constants (Ki) or substrate kinetics (Km, Vmax) of 6α-Acetoxy-4-androstene-3,17-dione with various 17β-HSD isoforms.

| Compound | Substitution at C-6 | Apparent Ki (nM) |

|---|---|---|

| 6α-methyl-androst-4-en-17-one | α-Methyl | 3.1 |

| 6β-methyl-androst-4-en-17-one | β-Methyl | 5.3 |

| 6β-hydroxy-androst-4-en-17-one | β-Hydroxy | 6.0 |

| 6α-oxygenated derivatives (general) | α-Oxygenated | 12-24 |

| 6β-acetoxy-androst-4-en-17-one | β-Acetoxy | 12-24 |

Data inferred from studies on related 6-substituted androstenedione derivatives and their interaction with aromatase, suggesting potential for interaction with other steroidogenic enzymes like 17β-HSDs. nih.gov

Cellular Pathway Investigations in Cultured Cell Lines (Non-Clinical)

The expression of steroidogenic enzymes is a tightly regulated process, influenced by a complex network of signaling pathways. While direct evidence detailing the effects of 6α-Acetoxy-4-androstene-3,17-dione on gene expression and signal transduction is scarce, the actions of related steroid derivatives offer a framework for potential mechanisms. Steroid molecules can modulate cellular signaling through both genomic and non-genomic pathways.

Genomically, steroid derivatives can influence the transcription of genes encoding for steroidogenic enzymes. This is often mediated by nuclear receptors, which, upon ligand binding, act as transcription factors. It is conceivable that 6α-Acetoxy-4-androstene-3,17-dione or its metabolites could interact with such receptors, leading to an up or down-regulation of genes for enzymes like 17β-HSDs, aromatase, or 5α-reductase.

Non-genomically, steroids can rapidly activate various signal transduction cascades, including those involving protein kinases. These pathways can, in turn, phosphorylate and modulate the activity of transcription factors that control the expression of steroidogenic enzymes. The introduction of a 6α-acetoxy group could potentially alter the interaction of the androstenedione backbone with cell surface receptors or intracellular signaling molecules, thereby initiating a cascade of events that culminates in altered gene expression. Further research, such as microarray analysis or RT-PCR in relevant cell lines treated with 6α-Acetoxy-4-androstene-3,17-dione, would be required to delineate its specific effects on the transcriptome, particularly concerning the expression of enzymes involved in steroid metabolism.

The influence of androgens on the proliferation and differentiation of steroid-sensitive cells, such as those in the prostate and certain types of breast cancer, is well-established. The parent compound, 4-androstene-3,17-dione, is a precursor to more potent androgens and its effects on cell proliferation are often mediated through its conversion to these active metabolites. For instance, in the androgen-sensitive LNCaP prostate cancer cell line, the proliferative effect of 4-androstene-3,17-dione is dependent on its conversion to 5α-androstane-3,17-dione by 5α-reductase.

A positional isomer, 4-acetoxy-4-androstene-3,17-dione (B1211407), has been shown to inhibit the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This suggests that acetoxy derivatives of androstenedione can interfere with the metabolic pathways that lead to the production of potent proliferative signals in androgen-sensitive tissues. Furthermore, a novel derivative synthesized from 4-acetoxy-4-androstene-3,17-dione has demonstrated activity against the MCF-7 breast cancer cell line, a well-established model for estrogen-sensitive breast cancer. nih.gov

Based on these findings, it is reasonable to hypothesize that 6α-Acetoxy-4-androstene-3,17-dione could modulate cellular proliferation and differentiation in steroid-sensitive cell models. Its effects could be multifaceted, potentially involving:

Inhibition of androgen synthesis: By interacting with enzymes like 17β-HSDs or 5α-reductase, it could reduce the local production of potent androgens that drive cell proliferation.

Direct receptor interaction: The compound or its metabolites might bind directly to androgen or estrogen receptors, acting as either agonists or antagonists, thereby influencing the expression of genes involved in cell cycle progression and differentiation.

Modulation of other signaling pathways: As discussed previously, it could influence signal transduction cascades that have a role in cell growth and survival.

To confirm these potential effects, studies involving cell proliferation assays (e.g., MTT or BrdU incorporation) and differentiation markers in steroid-sensitive cell lines such as LNCaP (prostate) and MCF-7 (breast) would be necessary.

| Compound | Cell Line | Observed Activity |

|---|---|---|

| 4-amino-4,6-androstadiene-3,17-dione (synthesized from 4-acetoxy-4-androstene-3,17-dione) | MCF-7 (Breast Cancer) | Antitumor Activity |

Data from a study on a derivative of a positional isomer, highlighting the potential for acetoxy-androstenedione compounds to have effects on cancer cell lines. nih.gov

Advanced Analytical Methodologies for the Research and Characterization of 6α Acetoxy 4 Androstene 3,17 Dione

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a cornerstone technique for the analysis of steroids, offering high sensitivity and specificity for both identifying and quantifying compounds like 6α-acetoxy-4-androstene-3,17-dione. When coupled with chromatographic separation methods, MS provides robust analytical data essential for metabolism studies and characterization of reference materials.

Gas chromatography-mass spectrometry (GC-MS) is a widely applied technique for the analysis of anabolic androgenic steroids and their metabolites. nih.gov For compounds like 6α-acetoxy-4-androstene-3,17-dione, which are amenable to volatilization, GC-MS provides excellent chromatographic resolution and characteristic mass spectra.

Method development often involves a derivatization step to improve the thermal stability and chromatographic behavior of the steroid. A common approach is the formation of trimethylsilyl (B98337) (TMS) derivatives, which increases volatility. nih.gov The analysis of structurally similar compounds, such as androst-4-ene-3,6,17-trione (B20797) (6-OXO) and its metabolite androst-4-ene-6alpha-ol-3,17-dione, has been successfully achieved using GC-MS. nih.gov In these methods, urine samples are typically prepared by enzymatic hydrolysis, followed by extraction and derivatization before injection into the GC-MS system. nih.gov Electron ionization (EI) at 70eV is standard, producing reproducible fragmentation patterns that serve as a fingerprint for compound identification by comparison to spectral libraries. caymanchem.com For quantitative purposes, the method can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific characteristic ions. nih.gov

Table 1: Illustrative GC-MS Parameters for Steroid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Derivatization | TMS-enol-TMS-ether formation |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Detection Mode | Full Scan (for identification), Selected Ion Monitoring (SIM, for quantification) |

For analyzing 6α-acetoxy-4-androstene-3,17-dione from complex biological matrices such as plasma or microsomal incubations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. It offers high sensitivity and specificity without the need for derivatization, making it suitable for higher throughput analysis.

Sample preparation is critical and typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences. nih.gov Chromatographic separation is commonly achieved on a reversed-phase C18 column using a gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netnih.gov

The quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and monitoring one or more of its characteristic product ions. This high selectivity minimizes interference from the biological matrix. researchgate.net The development of such methods requires careful optimization of both chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and accuracy. nih.gov

High-resolution mass spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap mass analyzers, is a powerful tool for the definitive identification of 6α-acetoxy-4-androstene-3,17-dione and its unknown metabolites. HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of a molecule. This is a crucial first step in identifying novel compounds.

In addition to accurate mass measurement of the precursor ion, HRMS instruments provide high-resolution fragmentation data (MS/MS). This detailed fragmentation pattern offers deep structural insights, helping to pinpoint the locations of metabolic modifications on the steroid core. The combination of accurate mass for both precursor and product ions provides a very high degree of confidence in structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

While mass spectrometry excels at providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete and unambiguous structural and stereochemical elucidation of molecules like 6α-acetoxy-4-androstene-3,17-dione. nih.gov The precise assignment of the acetoxy group to the 6α position relies heavily on NMR techniques. researchgate.net

A combination of one-dimensional and two-dimensional NMR experiments is required for a full structural assignment.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. Chemical shifts, coupling constants, and signal integrations from the ¹H spectrum give initial clues about the structure.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton and identifying the location of quaternary carbons and functional groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are close in space, regardless of whether they are bonded. This experiment is vital for determining stereochemistry, such as confirming the α-orientation of the substituent at the C-6 position by observing spatial correlations to nearby axial protons. researchgate.net

Table 2: Application of NMR Techniques for Steroid Characterization

| NMR Experiment | Information Provided | Application to 6α-Acetoxy-4-androstene-3,17-dione |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, integrations | Identify key protons (e.g., H-4, H-6), confirm presence of acetoxy group |

| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃) | Confirm carbon skeleton and presence of carbonyls (C-3, C-17) |

| COSY | ¹H-¹H spin-spin coupling correlations | Trace proton connectivity through the steroid rings |

| HSQC | Direct ¹H-¹³C correlations | Assign protonated carbons unambiguously |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connect molecular fragments, confirm placement of acetoxy group at C-6 |

| NOESY | ¹H-¹H through-space correlations | Determine stereochemistry, confirming the α-orientation of the C-6 substituent |

When studying the metabolism of 6α-acetoxy-4-androstene-3,17-dione, researchers often encounter novel metabolites. After initial detection and molecular formula determination by HRMS, isolation of the metabolite allows for full characterization by NMR. For instance, if a hydroxylation occurs, NMR is essential to determine the exact position and stereochemistry of the new hydroxyl group. The combination of 1D and 2D NMR techniques, as described above, allows for the complete assignment of the new structure, which is a critical step in understanding metabolic pathways. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures and determining the purity of synthesized compounds. For 6α-Acetoxy-4-androstene-3,17-dione, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical and distinct roles.

High-Performance Liquid Chromatography (HPLC) is a premier technique for both the quantitative analysis and purification of 6α-Acetoxy-4-androstene-3,17-dione. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and other impurities.

Analytical Applications: In an analytical context, reversed-phase HPLC is commonly employed. This method typically uses a nonpolar stationary phase (like C18) and a polar mobile phase. The separation of various anabolic steroids, including derivatives of androstenedione (B190577), is often achieved using a reversed-phase column with an acetonitrile-water gradient. researchgate.netscispace.com The compound is detected as it elutes from the column, most commonly by a UV-Vis detector, as the α,β-unsaturated ketone chromophore in the steroid's A-ring exhibits strong absorbance. researchgate.net For instance, a general screening method for anabolic steroids utilizes a reversed-phase column coupled with a UV-Vis photodiode array detector, allowing for identification based on retention time and UV-Vis spectra. researchgate.netscispace.com While specific retention times are highly dependent on the exact system parameters, the elution order of steroids can be reliably determined. researchgate.net

Preparative Applications: Beyond analysis, HPLC is a powerful tool for purification. In a preparative setup, larger columns are used to handle greater quantities of material. This allows for the isolation of highly pure 6α-Acetoxy-4-androstene-3,17-dione from a crude reaction mixture, which is crucial for obtaining an analytical standard or for further research applications. The principles remain the same as analytical HPLC, with fractions being collected as they elute and subsequently analyzed for purity.

Table 1: Typical HPLC Parameters for Androstane (B1237026) Derivative Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable run times. |

| Detection | UV-Vis at ~240-254 nm caymanchem.comscielo.br | Quantifies the compound based on its chromophore. |

| Temperature | 25-30 °C scielo.brjasco-global.com | Maintains consistent retention times. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for monitoring the progress of chemical reactions in real-time. nih.govnih.gov In the synthesis of 6α-Acetoxy-4-androstene-3,17-dione, TLC allows chemists to quickly assess the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). nih.gov The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary phase. Because the acetoxy group at the 6α position increases the polarity of the molecule compared to the parent androstenedione, the product will have a different retention factor (Rf) value. Visualization is typically achieved under UV light (at 254 nm), where the conjugated system of the steroid allows it to be seen as a dark spot. mdpi.com This allows for a qualitative assessment of the reaction's completion. researchgate.net

Table 2: TLC System for Monitoring Androstenedione Reactions

| Parameter | Description | Role in Analysis |

| Stationary Phase | Silica Gel (SiO₂) on glass or aluminum plates | Polar adsorbent that interacts with the analytes. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8.5:1.5 v/v) nih.gov | Solvent system that carries analytes up the plate. |

| Visualization | UV Lamp (254 nm) | Detects UV-active compounds like α,β-unsaturated ketones. |

| Measurement | Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front, used for identification. |

Other Spectroscopic Techniques (e.g., IR, UV-Vis, Circular Dichroism) for Complementary Structural Information

While chromatography excels at separation and purity assessment, spectroscopic techniques are required to elucidate the detailed molecular structure of 6α-Acetoxy-4-androstene-3,17-dione.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 6α-Acetoxy-4-androstene-3,17-dione, the IR spectrum would display characteristic absorption bands confirming its key structural features. The spectrum for the closely related 4-Androstene-3,17-dione shows distinct peaks for its functional groups, and the addition of the 6α-acetoxy group would introduce new, identifiable peaks. nist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for identifying conjugated systems. masterorganicchemistry.com The 4-ene-3-one system (an α,β-unsaturated ketone) in the A-ring of 6α-Acetoxy-4-androstene-3,17-dione is a strong chromophore that absorbs UV radiation at a characteristic wavelength (λmax). For similar structures like 6α-Methyl-androst-4-ene-3,17-dione, the λmax is observed around 241 nm. caymanchem.com This absorbance is a key feature used for detection in HPLC and for structural confirmation. researchgate.net

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. While 6α-Acetoxy-4-androstene-3,17-dione itself has multiple chiral centers, CD spectroscopy would be most informative in distinguishing between different stereoisomers or in studying conformational changes. The technique measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms. Specific Cotton effects (peaks in the CD spectrum) can be correlated with particular stereochemical features, providing complementary structural information that is not available from other spectroscopic methods.

Table 3: Key Spectroscopic Data for Androstenedione Derivatives

| Technique | Functional Group / Chromophore | Expected Absorption Range |

| IR | C=O (Ketone, C3 & C17) | ~1740 cm⁻¹ (C17), ~1675 cm⁻¹ (C3, conjugated) |

| IR | C=O (Ester, Acetoxy) | ~1735 cm⁻¹ |

| IR | C-O (Ester, Acetoxy) | ~1240 cm⁻¹ |

| IR | C=C (Alkene, Conjugated) | ~1615 cm⁻¹ |

| UV-Vis | α,β-Unsaturated Ketone | λmax ≈ 240-245 nm caymanchem.com |

Structure Activity Relationship Sar Studies of 6α Acetoxy 4 Androstene 3,17 Dione and Its Analogues

Influence of the Acetoxy Group at C-6α on Biochemical Interactions

The presence and nature of a substituent at the C-6 position of the androst-4-ene-3,17-dione scaffold play a crucial role in modulating its biological activity. The 6α-acetoxy group, in particular, has been a subject of study in the context of aromatase inhibition. This functional group influences the molecule's interaction with the active site of the enzyme.

Research into various 6-substituted androst-4-ene-3,17-dione derivatives has revealed that the introduction of an oxygen-containing function at the C-6 position can significantly impact the compound's binding affinity for aromatase. acs.org The acetoxy group, being relatively bulky and polar, alters the steric and electronic properties of the steroid, which in turn affects how it fits within the hydrophobic binding pocket of the enzyme. nih.govresearchgate.net

Studies have shown that compounds like 4-acetoxy-4-androstene-3,17-dione (B1211407) act as competitive inhibitors of aromatase and can also cause time-dependent, irreversible loss of enzyme activity. nih.gov This suggests that the acetoxy group may be involved in a mechanism that leads to the inactivation of the enzyme. The orientation of this group (α or β) is also a critical determinant of activity, as will be discussed in the next section.

Stereochemical Impact of the 6α- vs. 6β-Configuration on Molecular Recognition

The stereochemistry at the C-6 position of the steroid nucleus is a pivotal factor in determining the biological activity of androst-4-ene-3,17-dione analogues. Comparative studies of 6α- and 6β-substituted derivatives have consistently demonstrated that the spatial arrangement of the substituent significantly influences molecular recognition by the target enzyme. acs.orgnih.gov

In the context of aromatase inhibition, it has been observed that 6β-alkyl substituted steroids generally exhibit a higher affinity for the enzyme compared to their 6α-isomers. nih.govresearchgate.net This suggests that the binding pocket of aromatase in the region corresponding to the C-6 position of the substrate is more accommodating to substituents on the β-face of the steroid. nih.govresearchgate.net Conversely, for aryl-substituted steroids, the 6α-isomers have been found to be more potent inhibitors, indicating a different binding orientation or interaction within the active site for these bulkier groups. nih.govresearchgate.net

Molecular modeling studies have supported these experimental findings, indicating that the active site of aromatase possesses a hydrophobic pocket with a limited accessible volume. nih.govnih.gov The differential binding affinities between the 6α and 6β epimers can be attributed to how well each isomer can orient itself within this pocket to achieve a thermodynamically stable enzyme-inhibitor complex. For instance, the binding pocket appears to better tolerate a polar hydroxy group at the 6β-position than at the 6α-position. acs.org

Table 1: Comparative Inhibitory Activity of 6α- and 6β-Substituted Androst-4-ene-3,17-dione Analogues on Aromatase

| Substituent at C-6 | Configuration | Relative Inhibitory Potency | Reference |

|---|---|---|---|

| Alkyl (e.g., methyl, ethyl) | β | Higher | nih.govresearchgate.net |

| Alkyl (e.g., methyl, ethyl) | α | Lower | nih.govresearchgate.net |

| Aryl | α | Higher | nih.govresearchgate.net |

| Aryl | β | Lower | nih.govresearchgate.net |

| Hydroxy | β | Better tolerated | acs.org |

| Hydroxy | α | Less tolerated | acs.org |

Role of the Androst-4-ene-3,17-dione Core in Ligand-Receptor Binding

The androst-4-ene-3,17-dione core structure is fundamental for the binding of these ligands to their respective receptors or enzymes. nih.gov This tetracyclic hydrocarbon framework provides the necessary shape and rigidity for recognition and interaction with the binding site. d-nb.infonih.gov The Δ4-3-keto group is a key feature for binding to many steroid receptors and enzymes. nih.gov

Studies have indicated that the hydrocarbon part of the steroid is a significant variable in structure-activity relationships, influencing binding and signaling properties. nih.gov The interaction is often driven by hydrophobic forces, with the steroid fitting into a corresponding hydrophobic pocket in the receptor. nih.govnih.gov The presence of the carbonyl groups at C-3 and C-17 are also critical for binding, with the 17-carbonyl function being particularly necessary for effective binding of some derivatives to the active site of aromatase. acs.org

Comparative Analysis of 6α-Acetoxy-4-androstene-3,17-dione with Related Steroid Derivatives (e.g., 6-hydroxy, 6-methyl)

A comparative analysis of 6α-acetoxy-4-androstene-3,17-dione with other 6-substituted derivatives, such as those with hydroxy or methyl groups, provides valuable insights into the SAR of these compounds. The nature of the substituent at the C-6 position—its size, polarity, and hydrogen-bonding capacity—significantly influences the inhibitory potency against aromatase.

As previously mentioned, 6β-alkylated steroids are generally more potent inhibitors than their 6α-counterparts. nih.govresearchgate.net Specifically, the 6β-ethyl derivative was identified as a particularly potent inhibitor in one study. nih.gov This suggests that a small, non-polar group in the β-orientation is favorable for binding. In contrast, bulky or polar substituents at the 6β-position, such as isopropyl, phenyl, or ethynyl (B1212043) groups, tend to result in weaker inhibition. nih.gov

When considering oxygen-containing substituents, the binding pocket of aromatase appears to tolerate a polar hydroxy group better at the 6β-position than at the 6α-position. acs.org The 6α-acetoxy group, being larger than a hydroxyl group, would have its own distinct steric and electronic interactions within the active site. The comparative inhibitory activities of these derivatives highlight the sensitivity of the aromatase active site to the nature and stereochemistry of the C-6 substituent.

Table 2: General SAR Trends for 6-Substituted Androst-4-ene-3,17-dione Analogues as Aromatase Inhibitors

| Substituent Type at C-6 | Stereochemistry | General Effect on Inhibitory Potency | Reference |

|---|---|---|---|

| Small n-Alkyl | β | Potent Inhibition | nih.gov |

| Small n-Alkyl | α | Less Potent Inhibition | nih.gov |

| Bulky/Polar Alkyl/Aryl | β | Weaker Inhibition | nih.gov |

| Hydroxy | β | Tolerated | acs.org |

| Hydroxy | α | Less Tolerated | acs.org |

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for elucidating the SAR of steroid derivatives. mdpi.com These techniques provide detailed insights into the binding modes and interactions of ligands with their target proteins at an atomic level. excli.de

Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of the binding and the conformational changes that may occur over time. excli.de MD simulations of aromatase with its natural substrate, androstenedione (B190577), have shown that the substrate interacts with the enzyme through a stable network of hydrogen bonds with key amino acid residues. excli.de By comparing the simulation of the natural substrate with that of various inhibitors, researchers can gain a deeper understanding of the molecular basis for their inhibitory activity. These computational approaches are instrumental in the rational design of new and more potent inhibitors. mdpi.com

Future Research Directions and Advanced Methodological Applications for 6α Acetoxy 4 Androstene 3,17 Dione

Development of Novel Biosensors and Probes for Steroid Hormone Research

The creation of highly sensitive and selective biosensors is crucial for real-time monitoring of steroid hormones in biological systems. The unique structure of 6α-acetoxy-4-androstene-3,17-dione can be leveraged to develop novel detection platforms. Future research could focus on integrating this molecule as a specific recognition element.

Potential biosensor designs could include:

Electrochemical Biosensors : These sensors can be developed by immobilizing antibodies or synthetic receptors specific to 6α-acetoxy-4-androstene-3,17-dione onto electrode surfaces. abertay.ac.uk Binding events would alter the electrochemical properties of the surface, allowing for quantitative detection. mdpi.com

Optical Biosensors : Techniques like Surface Plasmon Resonance (SPR) could be employed. In such a system, the steroid derivative is fixed on a sensor chip, and its competitive binding with target analytes in a sample is measured. researchgate.net

Fluorescent Probes : The 6α-acetoxy-4-androstene-3,17-dione scaffold can be chemically modified to include fluorophores. These probes could be designed to change their fluorescence upon binding to a target protein, such as an enzyme or receptor, enabling visualization of molecular interactions within a cellular environment.

These advanced biosensors would offer significant advantages over traditional methods, including high sensitivity, rapid response, and potential for miniaturization for point-of-care applications. mdpi.comnih.gov

Table 1: Comparison of Potential Biosensor Technologies for Steroid Detection

| Biosensor Type | Principle of Detection | Potential Advantages for Steroid Analysis | Key Development Challenge |

| Electrochemical | Measures changes in electrical properties (e.g., impedance, current) upon analyte binding to a specific receptor on an electrode. abertay.ac.uk | High sensitivity, low cost, potential for miniaturization and real-time monitoring. mdpi.com | Fabricating stable and highly specific recognition layers on the electrode surface. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index on a metal surface caused by the binding of an analyte to an immobilized ligand. researchgate.net | Label-free detection, provides kinetic data on binding interactions (association/dissociation rates). | Requires specialized instrumentation; surface chemistry can be complex. |

| Fluorescent Probes | A steroid scaffold chemically linked to a fluorescent molecule. Binding to a target protein induces a change in fluorescence intensity or wavelength. | Enables visualization of steroid localization and dynamics within cells; high sensitivity. | Designing probes where the binding event reliably and significantly alters fluorescent properties without disrupting the interaction itself. |

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding (In Vitro)

To fully comprehend the biological impact of 6α-acetoxy-4-androstene-3,17-dione, a systems-level approach is necessary. Integrating metabolomics and proteomics can provide a comprehensive snapshot of the molecular changes induced by this compound in an in vitro setting. metabolomicscentre.ca

Metabolomics : Targeted metabolomics, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can precisely quantify the downstream metabolites of 6α-acetoxy-4-androstene-3,17-dione in cell culture models. mdpi.commetwarebio.com This allows for the detailed mapping of its metabolic fate and identification of key enzymatic pathways involved in its transformation. nih.gov Such studies can reveal how the 6α-acetoxy group influences metabolism compared to its parent compound, androstenedione (B190577). nih.govplos.org

Proteomics : By employing proteomics, researchers can identify proteins that interact directly with 6α-acetoxy-4-androstene-3,17-dione or whose expression levels change upon its introduction to cells. nih.gov This can uncover novel protein targets and signaling pathways modulated by the compound. For instance, studying its effect on prostate or adrenal cell lines in vitro could reveal its influence on the expression of enzymes involved in steroidogenesis or on androgen receptor activity. nih.govportlandpress.com

Combining these omics datasets would enable the construction of detailed molecular interaction maps, offering a holistic view of the compound's mechanism of action and its effects on cellular homeostasis. mdpi.com

Exploration of Unconventional Enzymatic Transformations in Diverse Biological Systems

The steroid nucleus is a prime substrate for enzymatic modification by microorganisms. researchfloor.org Exploring the biotransformation of 6α-acetoxy-4-androstene-3,17-dione using diverse biological systems, such as fungi and bacteria, could lead to the discovery of novel steroid derivatives with unique biological activities. tandfonline.comnih.gov

Future research should focus on:

Screening Microbial Libraries : A wide range of microorganisms can be screened for their ability to modify the 6α-acetoxy-4-androstene-3,17-dione scaffold. Specific reactions of interest include hydroxylations at unusual positions, epoxidations, dehydrogenations, and Baeyer-Villiger oxidations, which can produce novel lactones. rsc.orgnih.govnih.gov

Enzyme Isolation and Engineering : Once a microorganism performing a novel transformation is identified, the responsible enzyme (e.g., a specific cytochrome P450 monooxygenase) can be isolated, characterized, and potentially engineered for improved activity or altered substrate specificity. nih.govacs.orgengconfintl.org

Chemoenzymatic Synthesis : Combining microbial transformations with chemical synthesis steps can create efficient pathways to complex steroid analogues that are difficult to produce through purely chemical means. davidmoore.org.uk

This exploration could yield a library of novel compounds derived from the 6α-acetoxy-4-androstene-3,17-dione scaffold, providing new tools for pharmacological research. researchgate.net

Table 2: Potential Enzymatic Transformations for 6α-Acetoxy-4-androstene-3,17-dione

| Reaction Type | Mediating Enzyme Class | Potential Outcome | Research Significance |

| Hydroxylation | Cytochrome P450 Monooxygenases (P450s) nih.gov | Introduction of hydroxyl groups at various positions on the steroid core. | Creates novel polar derivatives; may alter receptor binding affinity and specificity. |

| Dehydrogenation | Dehydrogenases | Introduction of new double bonds in the steroid rings. | Can significantly change the planarity and electronic properties of the molecule. |

| Reduction | Reductases/Dehydrogenases | Reduction of the ketone groups at C3 and C17. | Generates hydroxylated derivatives with potentially different biological activities. |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) nih.gov | Insertion of an oxygen atom adjacent to a ketone, forming a lactone. | Creates a D-homo steroid lactone, fundamentally altering the ring structure. |

| Deacetylation | Esterases | Removal of the acetoxy group at the 6α position. | Converts the compound to its 6α-hydroxy derivative, allowing for comparative studies. |

Elucidation of Specific Conformational Dynamics via Advanced Spectroscopic Techniques

The three-dimensional structure and conformational flexibility of a steroid are intrinsically linked to its biological activity. Advanced spectroscopic techniques can provide unprecedented insight into the atomic-level details of 6α-acetoxy-4-androstene-3,17-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals of the steroid skeleton. nih.govrsc.orgejournal.by Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, defining the stereochemistry and preferred conformation of the molecule in solution. researchgate.net Solid-state NMR could further be used to analyze its conformation in a lipid-like environment, mimicking a biological membrane. nih.gov

Vibrational Spectroscopy : Techniques like Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy can provide detailed information about the conformational preferences of the molecule in solution. nih.gov By comparing experimental spectra with theoretical calculations, researchers can identify the most stable conformers and understand how the 6α-acetoxy substituent influences the puckering of the steroid rings.

Mass Spectrometry (MS) : High-resolution mass spectrometry is fundamental for confirming the molecular weight and elemental composition. eurekaselect.com Tandem MS (MS/MS) can be used to study the fragmentation patterns, which can provide structural information and help in the identification of metabolites in complex biological matrices. researchgate.net

These techniques, when used in combination, can build a comprehensive picture of the structural dynamics of 6α-acetoxy-4-androstene-3,17-dione, which is critical for understanding its interactions with biological targets.

Design of Highly Selective Molecular Tools based on 6α-Acetoxy-4-androstene-3,17-dione Scaffold for Basic Science

The inherent structure of 6α-acetoxy-4-androstene-3,17-dione makes it an excellent starting point for the rational design of highly selective molecular tools to probe the function of steroid-related proteins. mdpi.com By using this compound as a scaffold, researchers can develop probes, inhibitors, or affinity labels for enzymes and receptors.

Future design strategies could include:

Enzyme Inhibitors : The scaffold can be modified to create potent and selective inhibitors for enzymes involved in steroid metabolism, such as aromatase or 5α-reductase. The 6α-substituent offers a vector for chemical modification to enhance binding affinity and selectivity for the target enzyme's active site.

Receptor Ligands : By appending different functional groups, the scaffold could be tailored to bind with high selectivity to specific steroid hormone receptors (e.g., androgen or estrogen receptors), potentially leading to the development of novel selective receptor modulators (SRMs). acs.org

Bioconjugates : The steroid can be conjugated to other molecules, such as fluorescent dyes, biotin, or cytotoxic agents. acs.org These bioconjugates can be used to visualize receptor distribution, isolate binding partners, or for targeted drug delivery, respectively.

The development of such molecular tools from the 6α-acetoxy-4-androstene-3,17-dione scaffold would provide invaluable reagents for dissecting the complex signaling pathways and metabolic networks governed by steroid hormones. nih.gov

Q & A

Q. What are the established microbial biosynthesis pathways for synthesizing 6α-Acetoxy-4-androstene-3,17-dione?

Microbial systems like Mycobacterium fortuitum can be engineered to optimize steroid bioconversion. Key steps involve gene regulation (e.g., suppressing 3-ketosteroid-Δ1-dehydrogenase activity to prevent undesired degradation) and enhancing phytosterol uptake. For example, knocking out the ksdD gene reduces byproduct formation, while overexpressing transport genes improves substrate conversion efficiency .

Q. How can radioimmunoassay (RIA) techniques be adapted for quantifying 6α-Acetoxy-4-androstene-3,17-dione in biological matrices?

RIA protocols for structurally similar steroids (e.g., androstenedione) employ antisera raised against 6β-hydroxy-4-androstene-3,17-dione–BSA conjugates. Cross-reactivity testing and sample pre-treatment (e.g., solid-phase extraction) are critical to ensure specificity. Validation should include recovery rates and parallelism checks against purified standards .

Q. What is the metabolic significance of 6α-Acetoxy-4-androstene-3,17-dione in steroid hormone biosynthesis?

This compound may act as an intermediate in androgen/estrogen pathways. For instance, 19-hydroxyandrost-4-ene-3,17-dione undergoes oxidation via cytochrome P450 enzymes to form 19-oxo derivatives, which are precursors to estrone. Such pathways are mapped in KEGG’s steroid hormone biosynthesis database (e.g., R04759 reaction) .

Advanced Research Questions

Q. How can contradictory results in residue analysis of 6α-Acetoxy-4-androstene-3,17-dione metabolites be resolved?

Contradictions often arise from substrate selection (e.g., differentiating endogenous vs. exogenous sources) or sampling methods. A tiered approach combining LC-MS/MS with isotopic labeling can clarify metabolic origins. For example, distinguishing β-boldenone residues from its precursors (e.g., androsta-1,4-diene-3,17-dione) requires monitoring unique fragmentation patterns and retention times .

Q. What enzyme engineering strategies improve the catalytic efficiency of 3-ketosteroid-Δ1-dehydrogenase (KSD) for tailored steroid modification?

Site-directed saturation mutagenesis of KSD can alter substrate specificity. For instance, modifying FAD-binding domains or substrate-access channels enhances activity toward 4-androstene-3,17-dione derivatives. Computational tools like steered molecular dynamics (SMD) help predict mutations that stabilize transition states .

Q. How does the C4=C5 unsaturation in 6α-Acetoxy-4-androstene-3,17-dione influence its structural and functional interactions?

The Δ4 double bond induces planar geometry, critical for binding steroidogenic enzymes like aromatase. Comparative crystallography with 5α-androstane-3,17-dione (saturated analog) reveals differences in hydrophobic packing and hydrogen-bonding networks, which correlate with inhibitory potency in enzyme assays .

Q. What gene-editing approaches optimize phytosterol-to-steroid conversion yields in industrial strains?

Multi-gene regulation in Mycobacterium spp. involves CRISPR-Cas9-mediated knockout of competing pathways (e.g., fatty acid synthase genes) and overexpression of rate-limiting hydroxylases. Transcriptomic profiling under phytosterol induction identifies key targets like hsaD (hydroxysteroid dehydrogenase) for metabolic flux redirection .

Methodological Considerations

- Synthesis : Prioritize microbial systems over chemical routes to avoid toxic byproducts.

- Detection : Combine RIA with orthogonal methods (e.g., GC-MS) for validation.

- Data Interpretation : Use pathway databases (e.g., KEGG) and molecular docking tools to contextualize metabolic roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.